ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazole compounds.
Scientific Research Applications
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Research is ongoing to explore their therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The dichlorobenzoyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition of target enzymes. Additionally, the thiazole ring can participate in various interactions with biological macromolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methylthiazole-5-carboxylate
- 2,4-Dichlorobenzoic acid
- 2-Amino-4-methylthiazole
Uniqueness
Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of its dichlorobenzoyl group and thiazole ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the dichlorobenzoyl group enhances its reactivity and potential for various applications, while the thiazole ring contributes to its stability and versatility in chemical reactions.
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)9-5-4-8(15)6-10(9)16/h4-6H,3H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWDSCIEIBXRQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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